molecular formula C17H16ClNO2 B14480090 N-{6-[(2-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-ylidene}hydroxylamine CAS No. 66361-94-2

N-{6-[(2-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-ylidene}hydroxylamine

Katalognummer: B14480090
CAS-Nummer: 66361-94-2
Molekulargewicht: 301.8 g/mol
InChI-Schlüssel: IHQVPKLXHRUOFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{6-[(2-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-ylidene}hydroxylamine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphthalene core substituted with a chlorophenyl group and a methoxy group, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

The synthesis of N-{6-[(2-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-ylidene}hydroxylamine typically involves multiple steps, including the formation of the naphthalene core, introduction of the chlorophenyl and methoxy groups, and the final formation of the hydroxylamine moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Analyse Chemischer Reaktionen

N-{6-[(2-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-ylidene}hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the naphthalene core or the functional groups attached to it.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, it could be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets in the body. Additionally, it may have industrial applications in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of N-{6-[(2-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-ylidene}hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biochemical effects, depending on the nature of the target and the pathways involved. The compound’s unique structure allows it to bind to these targets with high specificity, potentially leading to significant biological effects.

Vergleich Mit ähnlichen Verbindungen

N-{6-[(2-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-ylidene}hydroxylamine can be compared to other similar compounds, such as those with different substituents on the naphthalene core or variations in the functional groups attached. These comparisons highlight the uniqueness of this compound, particularly in terms of its chemical reactivity and potential applications. Similar compounds may include other naphthalene derivatives or compounds with similar functional groups, each with their own distinct properties and uses.

Eigenschaften

CAS-Nummer

66361-94-2

Molekularformel

C17H16ClNO2

Molekulargewicht

301.8 g/mol

IUPAC-Name

N-[6-[(2-chlorophenyl)methoxy]-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine

InChI

InChI=1S/C17H16ClNO2/c18-16-6-2-1-4-13(16)11-21-14-8-9-15-12(10-14)5-3-7-17(15)19-20/h1-2,4,6,8-10,20H,3,5,7,11H2

InChI-Schlüssel

IHQVPKLXHRUOFG-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C=CC(=C2)OCC3=CC=CC=C3Cl)C(=NO)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.